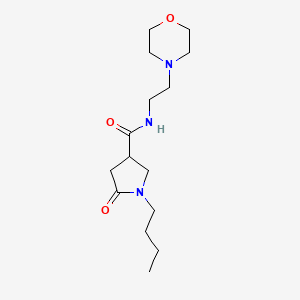![molecular formula C10H10N4O2S B4768909 6-[(2-mercapto-6-methyl-4-pyrimidinyl)oxy]-2-methyl-3(2H)-pyridazinone](/img/structure/B4768909.png)
6-[(2-mercapto-6-methyl-4-pyrimidinyl)oxy]-2-methyl-3(2H)-pyridazinone
Descripción general
Descripción
6-[(2-mercapto-6-methyl-4-pyrimidinyl)oxy]-2-methyl-3(2H)-pyridazinone, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPTP is a pyridazinone derivative that has been used in various studies to understand its mechanism of action and its potential applications in different fields.
Mecanismo De Acción
6-[(2-mercapto-6-methyl-4-pyrimidinyl)oxy]-2-methyl-3(2H)-pyridazinone is converted into MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopamine neurons via the dopamine transporter, where it causes mitochondrial dysfunction and oxidative stress, leading to the death of dopamine neurons. This process is similar to the pathogenesis of Parkinson's disease, making this compound a useful tool for studying the disease.
Biochemical and physiological effects:
This compound causes selective damage to dopamine neurons in the brain, leading to a decrease in dopamine levels. This results in Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia. This compound has also been found to cause oxidative stress and mitochondrial dysfunction in cells, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-[(2-mercapto-6-methyl-4-pyrimidinyl)oxy]-2-methyl-3(2H)-pyridazinone has several advantages as a research tool, including its ability to selectively damage dopamine neurons, its reproducibility, and its ability to induce Parkinson's disease-like symptoms in animal models. However, there are also limitations to its use, including its toxicity and the fact that it only models a specific type of Parkinson's disease.
Direcciones Futuras
There are several future directions for research on 6-[(2-mercapto-6-methyl-4-pyrimidinyl)oxy]-2-methyl-3(2H)-pyridazinone, including its potential use as an anti-cancer agent, its use in developing new treatments for Parkinson's disease, and its use in understanding the mechanisms of other neurodegenerative diseases. Additionally, new synthesis methods for this compound and its derivatives could lead to the development of new compounds with unique properties and applications.
Aplicaciones Científicas De Investigación
6-[(2-mercapto-6-methyl-4-pyrimidinyl)oxy]-2-methyl-3(2H)-pyridazinone has been extensively studied in the field of neuroscience as it has been found to cause Parkinson's disease-like symptoms in humans and non-human primates. This has led to its use as a research tool to study Parkinson's disease and other related disorders. This compound has also been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
2-methyl-6-[(6-methyl-2-sulfanylidene-1H-pyrimidin-4-yl)oxy]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-6-5-8(12-10(17)11-6)16-7-3-4-9(15)14(2)13-7/h3-5H,1-2H3,(H,11,12,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCADGKSZAWQDRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=S)N1)OC2=NN(C(=O)C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4768828.png)
![N-(5-chloro-2-methylphenyl)-3-{5-[(2-chlorophenoxy)methyl]-2-furyl}-2-cyanoacrylamide](/img/structure/B4768838.png)
![methyl 3-bromo-5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4768841.png)
![methyl 5-(2,4-dichlorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4768843.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4768852.png)
![4-[(allylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B4768857.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B4768864.png)
![N-phenyl-N'-[4-(1-piperidinyl)benzyl]urea](/img/structure/B4768872.png)

![1-({[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4768901.png)
![methyl 2-(2-fluorophenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4768905.png)

![3-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4768924.png)
![3-chloro-4-[2-(2,6-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B4768928.png)
